4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound that combines a benzoic acid structure with a pyrrolidine sulfonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Understanding the properties, synthesis, and applications of this compound is crucial for researchers in the field.
The compound is synthesized through various chemical reactions involving benzoic acid derivatives and pyrrolidine sulfonyl groups. These precursors are commonly available in organic synthesis laboratories.
4-(Pyrrolidine-1-sulfonyl)-benzoic acid can be classified as:
The synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid typically involves the following methods:
The reaction mechanism generally involves nucleophilic attack by the nitrogen atom of pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage. The carboxylic acid group remains intact during this process.
4-(Pyrrolidine-1-sulfonyl)-benzoic acid has a distinct molecular structure characterized by:
4-(Pyrrolidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
These reactions can be facilitated using catalysts or specific reagents, depending on desired outcomes. For example, esterification may require an acid catalyst such as sulfuric acid.
The mechanism of action for 4-(Pyrrolidine-1-sulfonyl)-benzoic acid in biological systems often involves:
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects.
4-(Pyrrolidine-1-sulfonyl)-benzoic acid has several potential applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
[4] LTIXOYIZMIXNIK-UHFFFAOYSA-N
[4] The molecule comprises a para-substituted benzene ring with a carboxylic acid (–COOH) at position 1 and a pyrrolidine-1-sulfonyl moiety at position 4. The sulfonyl group (–SO₂–) bridges the heterocyclic nitrogen and the aromatic ring, creating a planar sulfonamide linkage orthogonal to the benzoic acid plane. Computational chemistry data predicts a collision cross-section (CCS) of 155.3 Ų for the [M+H]+ adduct, reflecting its moderate polarity [4].
Table 1: Structural and Identifier Summary
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄S |
Exact Mass | 255.0566 Da |
XLogP | 1.8 (Predicted) |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 4 (SO₂, COOH) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0